molecular formula C₂₆H₃₄N₂O₄ B1139704 Bis-L-phenylalanylcyclohexanedimethanol CAS No. 205654-87-1

Bis-L-phenylalanylcyclohexanedimethanol

Cat. No. B1139704
M. Wt: 438.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds, such as the creation of new dimethacrylate monomers derived from tricyclo[5.2.1.0(2,6)]-decanedimethanol for dental resin systems, illustrates the potential methodologies that could be applied in synthesizing Bis-L-phenylalanylcyclohexanedimethanol (Yin, Liu, & He, 2016). This process involves reactions between cyclohexanedimethanol derivatives and specific methacrylate to achieve desired physicochemical properties.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to Bis-L-phenylalanylcyclohexanedimethanol can be conducted through spectroscopic investigations, including X-ray, NMR, and TD-DFT studies. Such analyses have been instrumental in confirming molecular structures and understanding the compound's configuration, as seen in the synthesis and study of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone (Barakat et al., 2015).

Chemical Reactions and Properties

Exploring the chemical reactions and properties of Bis-L-phenylalanylcyclohexanedimethanol involves understanding its reactivity and interactions with other compounds. For instance, the conversion of bis(2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3 demonstrates the potential chemical reactions involving cyclohexanedimethanol derivatives (Hou et al., 2016).

Physical Properties Analysis

The physical properties of compounds like Bis-L-phenylalanylcyclohexanedimethanol, including solubility, thermal stability, and polymerization behavior, are crucial for their application in materials science. Studies on similar compounds provide insights into these properties, as seen in the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, highlighting the impact of the cyclohexane ring on solubility and thermal behavior (Liaw, Hsu, & Liaw, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific functional groups or conditions, are vital for the functional application of Bis-L-phenylalanylcyclohexanedimethanol. Research on the synthesis and characterization of cardo poly(ether-ester)s containing 1,1-bis (4-hydroxyphenyl) cyclohexane in the main chain provides an example of how the cyclohexane moiety influences the polymer's chemical properties, such as resistance to acids, bases, and biological activity (Latha & Murugavel, 2016).

Scientific Research Applications

Polymer Science and Material Chemistry

  • Polymer Development

    Research on the synthesis of 1,4-Cyclohexanedimethanol (CHDM), a compound structurally related to Bis-L-phenylalanylcyclohexanedimethanol, highlights its use as a valuable monomer in the polymer industry. CHDM is derived from Bis(2-hydroxyethylene terephthalate) (BHET), showcasing its application in creating high-performance polymers from recycled materials (Hou Danfeng et al., 2016).

  • Dental Materials

    A study on the development of Bis-GMA-free dental resin systems explored the use of dimethacrylate monomers derived from cyclohexanediol analogs, indicating the relevance of cyclohexane-based compounds in biomedical material science (Mei Yin et al., 2016).

  • Self-Healing Materials

    Research involving aromatic disulfide metathesis at room temperature utilized bis(4-aminophenyl) disulfide as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. This illustrates the potential of bis-cyclohexane compounds in developing advanced materials with self-healing properties (A. Rekondo et al., 2014).

Catalysis and Synthesis

  • Catalytic Applications

    A study on the catalytic activity of copper complexes for alkane and alcohol oxidation under mild conditions suggests that compounds structurally related to Bis-L-phenylalanylcyclohexanedimethanol could be explored for their catalytic properties, particularly in oxidation reactions (Manas Sutradhar et al., 2018).

  • Synthetic Chemistry

    In synthetic chemistry, the regioselective iodination of BINAP dioxide to produce 5,5'-diiodoBINAP dioxide demonstrates the potential for creating complex organic compounds from simpler cyclohexane-based precursors, which could be relevant for the synthesis of Bis-L-phenylalanylcyclohexanedimethanol analogs (T. Shimada et al., 2005).

properties

CAS RN

205654-87-1

Product Name

Bis-L-phenylalanylcyclohexanedimethanol

Molecular Formula

C₂₆H₃₄N₂O₄

Molecular Weight

438.56

synonyms

L-Phenylalanine 1,4-Cyclohexanediylbis(methylene) Ester;  1,4-Cyclohexanedimethanol Bis(L-phenylalanine) Ester; 

Origin of Product

United States

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